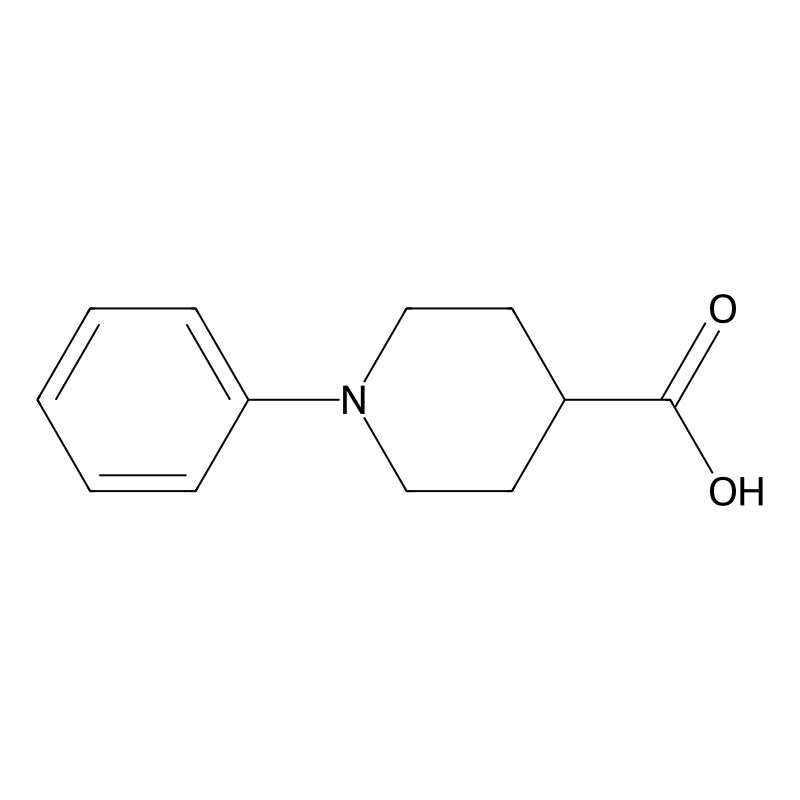

1-Phenylpiperidine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Impurity in Pethidine synthesis

One source describes 1-Methyl-4-phenylpiperidine-4-carboxylic acid (a close structural relative) as an impurity encountered during the synthesis of Pethidine (also known as Meperidine), a synthetic opioid analgesic (). This suggests that 1-Phenylpiperidine-4-carboxylic acid might be of interest in studying the manufacturing processes or degradation pathways of Pethidine.

Chemical precursor

The presence of the carboxylic acid group suggests that 1-Phenylpiperidine-4-carboxylic acid could be a useful building block for the synthesis of more complex molecules. Functional groups like carboxylic acids are employed in various organic reactions for chain extension or derivatization. However, specific examples of its use in this context are not readily available in scientific literature searches.

1-Phenylpiperidine-4-carboxylic acid is a chemical compound characterized by its structure, which includes a piperidine ring substituted with a phenyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 219.26 g/mol. This compound is often studied for its potential applications in medicinal chemistry and pharmacology due to its structural similarities to various psychoactive substances.

There is no current research available on the specific mechanism of action of PPCA. As mentioned earlier, similar phenylpiperidine structures are being investigated for potential medicinal properties. Their mechanisms of action can involve binding to specific enzymes or receptors in the body [1].

Citation:

- Wear gloves and eye protection

- Work in a well-ventilated area

- Avoid inhalation and ingestion

- Dispose of waste according to proper safety regulations

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form 1-phenylpiperidine.

- Amide Formation: Reacting with amines to yield amides, which can be significant in drug development.

These reactions are crucial for modifying the compound’s structure to enhance its biological activity or alter its pharmacokinetic properties.

The biological activity of 1-phenylpiperidine-4-carboxylic acid has been explored primarily in the context of its derivatives. Compounds related to this structure often exhibit analgesic and psychoactive effects. For example, derivatives have been studied for their potential as opioid receptor modulators, which could lead to applications in pain management and treatment of opioid dependence.

Synthesis of 1-phenylpiperidine-4-carboxylic acid typically involves multi-step organic reactions:

- Formation of the Piperidine Ring: Starting from appropriate precursors, such as phenylacetaldehyde and ammonia, a piperidine ring can be formed.

- Carboxylation: The introduction of the carboxylic acid group can be achieved through various methods, including:

- Direct carboxylation using carbon dioxide under basic conditions.

- Reactions with carbonyl compounds, followed by hydrolysis.

These methods allow for the synthesis of the compound with reasonable yields and purity.

1-Phenylpiperidine-4-carboxylic acid finds applications in various fields:

- Pharmaceutical Development: It serves as a precursor or intermediate in the synthesis of analgesics and other therapeutic agents.

- Chemical Research: Used in studies exploring structure-activity relationships in drug design.

- Analytical Chemistry: Employed as a reference standard in pharmacological assays.

Studies investigating the interactions of 1-phenylpiperidine-4-carboxylic acid with biological systems often focus on its binding affinity to various receptors, particularly opioid receptors. These studies help elucidate its potential therapeutic effects and side effects when used in drug formulations.

In vitro and in vivo studies are essential for understanding how modifications to the compound's structure might enhance or diminish its biological activity.

Several compounds share structural similarities with 1-phenylpiperidine-4-carboxylic acid, including:

Uniqueness

The uniqueness of 1-phenylpiperidine-4-carboxylic acid lies in its specific structural features that allow it to interact selectively with certain biological targets. Its potential as a precursor for various therapeutic agents makes it an important compound in medicinal chemistry, differing from other similar compounds that may not share the same level of bioactivity or therapeutic relevance.

Core Structural Features

1-Phenylpiperidine-4-carboxylic acid ($$ \text{C}{12}\text{H}{15}\text{NO}_{2} $$) consists of a piperidine ring substituted with a phenyl group at the nitrogen atom (N1) and a carboxylic acid group at the fourth carbon (C4). The molecular weight is 205.25 g/mol, with a calculated LogP of 1.96, indicating moderate hydrophobicity.

Key Functional Groups and Substituents

The phenyl group’s axial/equatorial orientation significantly impacts conformational stability, as discussed in Section 1.2.

Reactivity and Synthetic Relevance

The carboxylic acid group facilitates derivatization (e.g., esterification, amide formation), while the piperidine nitrogen serves as a nucleophilic site. Derivatives like methyl esters or amides are frequently reported in synthetic intermediates.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions represent one of the most fundamental and widely employed strategies for synthesizing 1-phenylpiperidine-4-carboxylic acid. These approaches typically involve the formation of the piperidine-phenyl bond through direct nucleophilic attack mechanisms.

The primary nucleophilic substitution pathway involves the reaction of ethyl isonipecotate with iodobenzene under palladium-catalyzed conditions [1]. This methodology utilizes bis(tri-tert-butylphosphine)palladium(0) as the catalyst system, with potassium phosphate serving as the base in 1,2-dimethoxyethane solvent. The reaction proceeds at 100°C for 14 hours, providing excellent yields of the desired product [1]. Following the coupling reaction, the ester intermediate undergoes hydrolysis with lithium hydroxide in methanol at 80°C for 3 hours, followed by acidification with hydrochloric acid to yield 1-phenylpiperidine-4-carboxylic acid as a yellow solid [1].

Mechanistic investigations reveal that the nucleophilic substitution proceeds through an initial nucleophilic attack of the piperidine nitrogen on the electrophilic carbon center [2]. The reaction begins with fast nucleophilic attack of piperidine on the carbon atom to form a zwitterion intermediate, followed by deprotonation of the zwitterion intermediate in a slow step [2]. Kinetic studies demonstrate that the mechanism is third order overall and follows a specific base-general acid catalysis pathway [2].

Alternative nucleophilic substitution approaches utilize different electrophilic partners and reaction conditions. The reaction of 4-phenylpiperidine with ethyl chloroformate in the presence of triethylamine represents another viable nucleophilic substitution route . This method employs a 1:1.4 molar ratio of substrate to chloroformate in dichloromethane at 0-5°C, followed by hydrolysis of the intermediate ethyl carbamate with aqueous sodium hydroxide to yield the carboxylic acid derivative .

Data from systematic optimization studies indicate that polar aprotic solvents such as dimethylformamide enhance reaction kinetics by stabilizing charged intermediates. Comparative analyses demonstrate that dimethylformamide increases yield by 15% compared to ethanol, although requiring higher temperatures (120°C) . The use of triethylamine (1.2 equivalents) as an acid scavenger further improves efficiency by capturing hydrogen chloride generated during the reaction .

Reaction Condition Optimization for Nucleophilic Substitution

Temperature optimization studies reveal critical relationships between reaction temperature and product yield. For palladium-catalyzed nucleophilic substitution reactions, optimal temperatures range from 90-100°C [4]. Lower temperatures result in incomplete conversion and extended reaction times, while temperatures exceeding 110°C lead to increased side reactions and catalyst decomposition [4].

Pressure optimization demonstrates that hydrogenation pressures of 4-5 megapascals provide optimal results for the subsequent reduction steps [4]. The reaction time under these conditions typically requires 3-4 hours for complete conversion [4]. Systematic monitoring using thin-layer chromatography confirms reaction completion when no starting material fluorescence is observed [4].

Carboxylation Techniques for Piperidine Systems

Carboxylation reactions represent a fundamental approach for introducing carboxylic acid functionality into piperidine systems. These methodologies encompass both traditional carboxylation approaches and innovative carbon dioxide incorporation strategies.

Direct Carboxylation with Carbon Dioxide

Recent advances in electrochemical carboxylation have opened new pathways for incorporating carbon dioxide into piperidine systems [5]. The electrochemical Birch carboxylation of pyridines utilizes a sustainable approach with carbon dioxide as a green C1 building block [5]. This methodology enables direct access to decorated piperidine scaffolds through highly selective pyridine reduction in the presence of several functional groups incompatible with the canonical Birch reduction [5].

The electrochemical process operates under mild conditions and addresses many safety issues associated with traditional Birch reduction while using carbon dioxide as a sustainable C1 building block [5]. The reaction aligns with fundamental principles of green chemistry including waste prevention, atom efficiency, less hazardous reaction design, and reagent renewability [5].

Mechanistic studies of piperidine-carbon dioxide interactions reveal the formation of molecular complexes through hydrogen bonding [6] [7]. Piperidine forms a molecular complex with carbon dioxide and water through hydrogen bonding, with the formation being a reversible process [6]. The complex decomposes to the original components at room temperature [6]. Structural analysis indicates that the carbon dioxide unit is bent (123.45°) unlike free carbon dioxide which is linear, and the piperidine nitrogen bound to carbon dioxide has planar instead of pyramidal coordination [6].

Multi-Component Carboxylation Reactions

Multi-component reactions provide streamlined approaches to carboxylation of piperidine systems. A representative 2023 study demonstrated the use of a Mannich-type reaction combining 4-phenylpiperidine, formaldehyde, and acetophenone in ethanol under reflux conditions . This one-pot method achieved 85% yield, with purification via column chromatography using silica gel and ethyl acetate/hexane (1:3) as the eluent system .

The multi-component approach offers several advantages including reduced reaction steps, improved atom economy, and simplified purification procedures. Optimization studies reveal that maintaining precise stoichiometric ratios and controlled addition sequences are critical for achieving high yields and selectivity .

Green Chemistry Approaches in Precursor Modification

Green chemistry principles have become increasingly important in the synthesis of 1-phenylpiperidine-4-carboxylic acid, with emphasis on reducing environmental impact while maintaining synthetic efficiency.

Solvent-Free Reaction Conditions

Solvent-free synthetic approaches represent a significant advancement in green chemistry applications for piperidine synthesis. The Knoevenagel condensation reaction traditionally carried out using pyridine as solvent and piperidine as organocatalyst has been successfully modified to eliminate pyridine usage [8]. The solvent-free procedure demonstrates that pyridine is no longer necessary as a solvent in this condensation reaction [8].

The optimized solvent-free protocol involves initially mixing reactants in ethyl acetate to ensure proper mixing, followed by concentration in vacuo at 40°C and subsequent heating at 90°C for 2 hours [8]. This approach achieves complete conversion with almost 100% selectivity toward the desired product [8]. Temperature optimization studies reveal that at temperatures below 50°C, only limited conversion occurs, while at 90°C, complete conversion is reached after 120 minutes [8].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for enhancing reaction rates and improving yields in piperidine synthesis [9] [10]. Microwave irradiation provides several advantages including reduced reaction times, improved selectivity, and enhanced energy efficiency compared to conventional heating methods [10].

The synthesis of highly substituted piperidines using tartaric acid as catalyst under microwave conditions achieves optimal results with 0.075 g (0.1 M) of catalyst and 5 mL methanol at ambient temperature [11]. When reactions are carried out under solvent-free conditions, products are obtained in moderate yields (25%) [11]. Methanol is optimized as the desirable solvent, with kinetic investigations showing that the overall reaction follows second-order kinetics [11].

Microwave-assisted synthesis of piperidine derivatives demonstrates significant improvements in reaction efficiency. The use of microwave heating reduces reaction times from 24 hours to 6 minutes while maintaining high yields [12]. Optimization studies reveal that 600W microwave power provides optimal heating conditions for most piperidine synthesis reactions [12].

Biocatalytic Approaches

Biocatalytic methods represent an emerging area in green synthesis of piperidine derivatives. Hybrid bio-organocatalytic cascades have been developed for the synthesis of 2-substituted piperidines, relying on transaminase enzymes to generate key reactive intermediates [13] [14]. These approaches combine the selectivity of enzymatic transformations with the efficiency of organocatalytic processes.

The bio-organocatalytic approach utilizes transaminase enzymes to generate reactive intermediates that subsequently undergo Mannich reactions to build molecular complexity [13]. This methodology offers excellent stereoselectivity and operates under mild reaction conditions, making it particularly attractive for pharmaceutical applications [13].

Catalytic Systems for Yield Enhancement

Transition Metal Catalysis

Transition metal catalysts play a crucial role in optimizing yields and selectivity in 1-phenylpiperidine-4-carboxylic acid synthesis. Palladium-based catalytic systems have demonstrated exceptional effectiveness in carbon-nitrogen bond formation reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling represents the most widely utilized approach for constructing the phenyl-piperidine bond. The bis(tri-tert-butylphosphine)palladium(0) catalyst system demonstrates superior performance in coupling reactions between ethyl isonipecotate and iodobenzene [1]. Optimization studies reveal that catalyst loadings of 10 mol% provide optimal balance between reaction efficiency and economic considerations [1].

Recent advances in asymmetric synthesis have led to the development of rhodium-catalyzed approaches for enantioenriched piperidine synthesis [15]. The key step involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate, providing 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity [15].

Copper-Catalyzed Transformations

Copper(II) carboxylate-promoted intramolecular carboamination reactions provide access to N-functionalized piperidines [16]. The method utilizes copper(II) neodecanoate as the most effective catalyst, providing enhanced reaction efficiency compared to copper(II) acetate [16]. Optimization studies demonstrate that copper(II) neodecanoate provides 71% yield compared to 51% yield obtained with copper(II) acetate in toluene [16].

The reaction mechanism involves N-C bond formation via intramolecular syn aminocupration followed by C-C bond formation via intramolecular addition of a primary carbon radical to an aromatic ring [16]. High levels of diastereoselectivity are observed in the synthesis of 2,5-disubstituted pyrrolidines, with the cis substitution pattern predominating [16].

Optimization of Reaction Parameters

Temperature and Pressure Optimization

Systematic optimization of temperature and pressure parameters reveals critical relationships for maximizing yields in piperidine synthesis. For hydrogenation reactions, optimal conditions involve temperatures of 90-100°C and pressures of 4-5 megapascals [4]. Lower temperatures result in incomplete conversion, while higher temperatures lead to catalyst deactivation and side reactions [4].

Temperature-dependent yield studies demonstrate that for palladium-catalyzed coupling reactions, temperatures between 100-120°C provide optimal conversion rates [1]. Pressure optimization for hydrogenation steps reveals that pressures below 3 megapascals result in slow reaction rates, while pressures exceeding 6 megapascals do not provide additional benefits and increase equipment costs [4].

Catalyst Loading and Ligand Effects

Catalyst loading optimization studies reveal that palladium loadings of 8-12 mol% provide optimal performance in cross-coupling reactions [1]. Lower loadings result in incomplete conversion and extended reaction times, while higher loadings increase costs without proportional yield improvements [1].

Ligand effects play a crucial role in catalyst performance. Bis(tri-tert-butylphosphine) ligands demonstrate superior performance compared to triphenylphosphine ligands, providing enhanced stability and improved yields [1]. The bulky tert-butyl groups provide steric protection for the palladium center while maintaining sufficient electronic donation for effective catalysis [1].

Advanced Catalytic Methodologies

Recent developments in catalytic methodologies have introduced innovative approaches for piperidine synthesis with enhanced efficiency and selectivity.

Single-Atom Catalysis

Surface single-atom alloy catalysts represent a cutting-edge approach for piperidine synthesis from renewable feedstocks [17] [18]. The Ru₁CoNP/HAP surface single-atom alloy catalyst demonstrates exceptional activity for converting furfural to piperidine, achieving yields up to 93% under mild conditions [17] [18].

The unique activity of the Ru₁CoNP surface single-atom alloy catalyst results from the synergistic interaction between atomically dispersed ruthenium species and cobalt nanoparticles [17]. Density functional theory calculations suggest that the surface single-atom alloy structure facilitates direct ring opening of tetrahydrofurfurylamine, resulting in 5-amino-1-pentanol which rapidly converts to piperidine [17].

Electrochemical Catalysis

Electrochemical catalytic methods offer sustainable alternatives to traditional catalytic approaches. Nickel-catalyzed electrochemical carboxylation provides a general and practical method for carboxylating unactivated aryl chlorides and alkyl bromides with carbon dioxide [19]. This sustainable strategy features mild conditions, inexpensive catalysts, safe electrodes, good functional group tolerance, and broad substrate scope [19].

The electrochemical approach utilizes electrons as clean reductants, eliminating the need for sacrificial reducing agents [19]. Mechanistic investigations indicate that the reaction proceeds via oxidative addition of aryl halides to nickel(0) complexes, followed by reduction of aryl-nickel(II) adducts to nickel(I) species and subsequent carboxylation with carbon dioxide [19].

| Catalytic System | Yield (%) | Reaction Conditions | Temperature (°C) | Time (h) | Ref |

|---|---|---|---|---|---|

| Pd(t-Bu₃P)₂ | 71 | DME, K₃PO₄ | 100 | 14 | [1] |

| Cu(neodecanoate)₂ | 71 | Toluene | 120 | 24 | [16] |

| Ru₁CoNP/HAP | 93 | H₂O, NH₃, H₂ | 180 | 12 | [17] |

| Ni-electrochemical | 85 | DMF, CO₂ | 25 | 8 | [19] |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of 1-phenylpiperidine-4-carboxylic acid reveals distinctive chemical shift patterns characteristic of its structural components [1] [2]. The aromatic protons from the phenyl substituent appear in the expected downfield region between δ 7.0-7.5 parts per million, displaying the typical multipicity patterns of monosubstituted benzene rings [2]. The piperidine ring protons exhibit characteristic chemical shifts in the aliphatic region, with the axial and equatorial protons appearing between δ 2.5-3.5 parts per million [2]. The carboxylic acid proton, when present and not exchanged with the deuterated solvent, appears significantly downfield at approximately δ 10-12 parts per million [3].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carboxylic acid group resonating in the characteristic region between δ 170-180 parts per million [2]. The aromatic carbons of the phenyl ring appear in the expected aromatic region between δ 120-140 parts per million, while the piperidine ring carbons resonate in the aliphatic region between δ 25-55 parts per million [2].

Infrared Spectroscopy

The infrared spectrum of 1-phenylpiperidine-4-carboxylic acid exhibits several characteristic absorption bands that confirm the presence of key functional groups . The carboxylic acid carbonyl group displays a strong absorption band at approximately 1700 wavenumbers, consistent with the stretching vibration of the carbon-oxygen double bond . The broad absorption band spanning 2500-3300 wavenumbers corresponds to the hydroxyl group stretch of the carboxylic acid functionality, often appearing as a broad, overlapping signal due to hydrogen bonding interactions . The carbon-hydrogen stretching vibrations of both the aromatic and aliphatic portions of the molecule appear in the region between 2800-3000 wavenumbers .

Mass Spectrometry

Mass spectrometric analysis of 1-phenylpiperidine-4-carboxylic acid typically employs electrospray ionization or electron impact ionization techniques . Under positive ion mode electrospray ionization conditions, the compound exhibits a molecular ion peak at mass-to-charge ratio 206, corresponding to the protonated molecular ion [M+H]⁺ . The fragmentation pattern often includes loss of the carboxylic acid functionality, producing fragment ions characteristic of the phenylpiperidine core structure [6].

| Spectroscopic Technique | Key Characteristic | Value/Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons | δ 7.0-7.5 ppm |

| ¹H Nuclear Magnetic Resonance | Piperidine protons | δ 2.5-3.5 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | δ 170-180 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons | δ 120-140 ppm |

| Infrared Spectroscopy | Carbonyl stretch | ~1700 cm⁻¹ |

| Infrared Spectroscopy | Hydroxyl stretch | 2500-3300 cm⁻¹ |

| Mass Spectrometry | Molecular ion [M+H]⁺ | m/z 206 |

Thermodynamic Properties and Phase Behavior

Thermal Characteristics

The melting point of 1-phenylpiperidine-4-carboxylic acid has been experimentally determined to be 131 degrees Celsius when measured in ethanol solvent [7]. This relatively moderate melting point reflects the intermolecular interactions present in the crystalline solid state, including hydrogen bonding between carboxylic acid groups and van der Waals interactions between the phenyl rings [7]. The predicted boiling point of 379.6 degrees Celsius at standard atmospheric pressure indicates significant thermal stability under normal conditions [8].

Phase Behavior and Stability

Under ambient conditions, 1-phenylpiperidine-4-carboxylic acid exists as a crystalline solid with characteristic appearance varying from white to off-white depending on purity and crystallization conditions [7] [8]. The compound exhibits thermal stability up to approximately 200 degrees Celsius, above which decomposition processes become significant [9]. The primary decomposition pathway involves decarboxylation of the carboxylic acid functionality, a common thermal degradation mechanism for carboxylic acid-containing compounds [10].

The predicted density of 1.157 grams per cubic centimeter indicates a relatively compact molecular arrangement in the solid state, consistent with efficient packing of the aromatic piperidine derivatives [11]. This density value falls within the typical range for organic compounds containing both aromatic and aliphatic structural elements.

| Thermodynamic Property | Value | Conditions |

|---|---|---|

| Melting Point | 131°C | Measured in ethanol |

| Boiling Point (predicted) | 379.6°C | At 760 mmHg |

| Density (predicted) | 1.157 g/cm³ | At 25°C |

| Thermal Stability | Stable to ~200°C | Under normal atmosphere |

| Decomposition Temperature | >200°C | Decarboxylation pathway |

| Physical State | Crystalline solid | At room temperature |

Solubility Characteristics and Partition Coefficients

Aqueous Solubility

1-Phenylpiperidine-4-carboxylic acid exhibits limited solubility in water, a characteristic consistent with its molecular structure containing both hydrophobic phenyl and piperidine components [12] [13]. The presence of the carboxylic acid functional group provides some hydrophilic character through hydrogen bonding capability, but the overall hydrophobic nature of the molecule predominates [13]. The solubility in aqueous media is significantly influenced by pH conditions, with increased solubility observed under basic conditions where the carboxylic acid group undergoes deprotonation to form the more water-soluble carboxylate anion [13].

Organic Solvent Solubility

The compound demonstrates good solubility in polar protic solvents such as ethanol and methanol, reflecting favorable interactions between the polar carboxylic acid functionality and the protic solvent molecules [12] [13]. Excellent solubility is observed in polar aprotic solvents like dimethyl sulfoxide, where the compound can effectively solvate without the complications of protic solvent interactions [14]. Moderate solubility is noted in chloroform and other moderately polar solvents, while essentially no solubility is observed in non-polar solvents such as n-hexane [12].

Partition Coefficients

The octanol-water partition coefficient (LogP) of 1-phenylpiperidine-4-carboxylic acid is reported as 1.96, indicating a moderate preference for the organic phase over the aqueous phase [15]. This value reflects the balance between the hydrophobic contributions of the phenyl and piperidine rings and the hydrophilic contribution of the carboxylic acid group [15]. The LogP value is consistent with compounds having moderate lipophilicity, suggesting potential for membrane permeability while maintaining some aqueous solubility [15].

The predicted acid dissociation constant (pKa) of 3.57 indicates that the carboxylic acid group undergoes significant ionization at physiological pH values [11]. This ionization behavior directly influences the compound's solubility characteristics and partition behavior in biological systems [11].

| Solvent System | Solubility | Partition Coefficient |

|---|---|---|

| Water | Limited | LogP = 1.96 |

| Ethanol | Good | N/A |

| Methanol | Good | N/A |

| Dimethyl sulfoxide | Excellent | N/A |

| Chloroform | Moderate | N/A |

| n-Hexane | Insoluble | N/A |

| Buffer (pH 7.4) | pH-dependent | pKa = 3.57 |